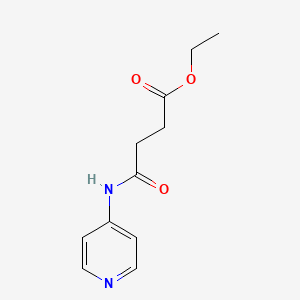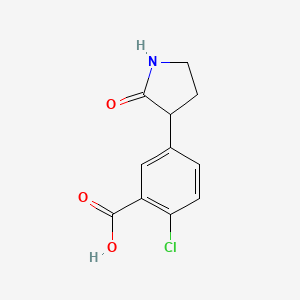
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfonamide derivative. Sulfonamides are a significant class of organosulfur compounds with the general formula RSO2NH2. They are widely used in medicinal chemistry and have a broad spectrum of pharmacological activities .
Molecular Structure Analysis
The molecular structure of “N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide” would likely consist of a pyridine ring attached to a sulfonamide group, with a fluorophenyl group and a 5-oxopyrrolidin-3-yl group also attached to the nitrogen of the sulfonamide .Chemical Reactions Analysis
Sulfonamides, including “N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide”, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, participating in displacement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide” would depend on its specific molecular structure. Sulfonamides are generally solid at room temperature, and their solubility in water varies .Aplicaciones Científicas De Investigación
Anti-Breast Cancer Activity
The synthesized compound demonstrates potential as an anti-breast cancer agent. Molecular docking studies reveal that it exhibits binding affinity to the human estrogen alpha receptor (ERα), comparable to 4-OHT (a native ligand). This property makes it a promising candidate for breast cancer therapy .
Antifungal Properties
While not directly related to breast cancer, the compound’s structure and fluorination suggest potential antifungal activity. Further investigations could explore its effectiveness against fungal pathogens, especially considering the stability conferred by the C-F bond .
Antimicrobial Applications
Pyrazole derivatives, including this compound, have been studied for their antimicrobial properties. Investigating its effects against bacterial strains (e.g., S. aureus, E. coli) and fungi (e.g., A. niger, P. rubrum) could provide valuable insights .
Anti-Inflammatory Potential
Pyrazoles are known for their anti-inflammatory properties. Although specific data on this compound’s anti-inflammatory effects are scarce, it’s worth exploring its potential in modulating inflammatory pathways .
Antioxidant Activity
Given the presence of the pyrazole moiety, investigating its antioxidant capacity could be beneficial. Antioxidants play a crucial role in protecting cells from oxidative stress and associated diseases .
Cytotoxicity Studies
Assessing the cytotoxicity of this compound against cancer cell lines (including breast cancer) would provide valuable information. Previous studies have highlighted pyrazole derivatives’ cytotoxic effects .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c16-11-3-5-13(6-4-11)19-10-12(8-15(19)20)18-23(21,22)14-2-1-7-17-9-14/h1-7,9,12,18H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHCAHGNVZJJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676931.png)
![5-Ethoxy-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2676932.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-methylbenzamide](/img/structure/B2676934.png)
![9-cyclopentyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2676935.png)

![2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide](/img/structure/B2676939.png)
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2(1H)-one](/img/structure/B2676941.png)

![N-(3-methylbutyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2676944.png)

![5-(4-Fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2676949.png)
![Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2676950.png)

![2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2676952.png)